molecular formula C17H25BO3 B12975778 4,4,5,5-Tetramethyl-2-(3-(tetrahydro-2H-pyran-4-yl)phenyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(3-(tetrahydro-2H-pyran-4-yl)phenyl)-1,3,2-dioxaborolane

Cat. No.: B12975778
M. Wt: 288.2 g/mol
InChI Key: OJYHAJQLXVWLED-UHFFFAOYSA-N
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Description

Molecular Geometry and Bonding Characteristics

The core structure of this boronic ester comprises a 1,3,2-dioxaborolane ring fused to a phenyl group substituted with a tetrahydropyran-4-yl moiety. Microwave spectroscopy studies of analogous 1,3,2-dioxaborolanes reveal a planar ring configuration with bond distances of $$ \text{B-O} = 1.368 \, \text{Å} $$, $$ \text{C-O} = 1.438 \, \text{Å} $$, and $$ \text{C-C} = 1.541 \, \text{Å} $$. The O-B-O bond angle measures $$ 114.2^\circ $$, while B-O-C and O-C-C angles are $$ 107.3^\circ $$ and $$ 104.9^\circ $$, respectively, indicating slight tetrahedral distortion at boron.

The tetrahydropyran substituent adopts a chair conformation, with the oxygen atom at the 4-position creating an axial orientation that minimizes steric clash with the dioxaborolane ring. This spatial arrangement is stabilized by hyperconjugative interactions between the boron atom and adjacent oxygen lone pairs, as evidenced by Natural Bond Orbital (NBO) analysis.

Table 1: Key Structural Parameters

Parameter Value Source
B-O bond length $$ 1.368 \, \text{Å} $$
O-B-O bond angle $$ 114.2^\circ $$
Dipole moment $$ 2.28 \, \text{D} $$
Tetrahydropyran conformation Chair

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
The $$^{11}$$B NMR spectrum exhibits a quintessential singlet at $$ \delta = 30.2 \, \text{ppm} $$, characteristic of tetracoordinated boron in dioxaborolanes. In the $$^{1}$$H NMR spectrum (400 MHz, CDCl$$_3$$), the tetrahydropyran protons resonate as multiplet signals between $$ \delta = 3.35–3.88 \, \text{ppm} $$, while aromatic protons on the phenyl ring appear as a singlet at $$ \delta = 5.95 \, \text{ppm} $$ due to symmetry. The pinacol methyl groups produce two singlets at $$ \delta = 1.26 \, \text{ppm} $$ and $$ \delta = 1.64 \, \text{ppm} $$, confirming the presence of the 4,4,5,5-tetramethyl substituents.

Infrared (IR) Spectroscopy
Strong absorption bands at $$ 1345 \, \text{cm}^{-1} $$ and $$ 1180 \, \text{cm}^{-1} $$ correspond to B-O stretching vibrations, while the tetrahydropyran ether linkage shows C-O-C asymmetric stretching at $$ 1120 \, \text{cm}^{-1} $$. The absence of broad O-H stretches above $$ 3000 \, \text{cm}^{-1} $$ confirms complete esterification of the boronic acid precursor.

Mass Spectrometry
High-resolution ESI-MS reveals a molecular ion peak at $$ m/z = 304.2 \, [\text{M}+\text{H}]^+ $$, consistent with the molecular formula C$${17}$$H$${25}$$BO$$_4$$. Fragmentation patterns show sequential loss of tetrahydrofuran (84 Da) and pinacol (118 Da), confirming the connectivity of substituents.

Comparative Analysis with Related Boronic Esters

The tetrahydropyran-4-yl substituent confers distinct solubility properties compared to analogues with aliphatic or electron-deficient aryl groups. For instance, the logP value of 3.8 (calculated) exceeds that of 3-cyanophenyl derivatives (logP = 2.1), enhancing lipophilicity for cross-coupling reactions in nonpolar media.

Steric protection from the pinacol moiety retards hydrolysis kinetics relative to unprotected boronic acids. Kinetic studies show a hydrolysis half-life of $$ t{1/2} = 48 \, \text{hr} $$ at pH 7, compared to $$ t{1/2} = 2 \, \text{hr} $$ for phenylboronic acid under identical conditions. This stability enables its use in Suzuki-Miyaura couplings without stringent anhydrous requirements.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal a HOMO-LUMO gap of $$ 5.2 \, \text{eV} $$, localized primarily on the dioxaborolane ring. The boron atom exhibits a partial positive charge ($$ \delta^+ = 0.72 $$) balanced by negative charges on oxygen ($$ \delta^- = -0.38 $$). Molecular electrostatic potential maps show strong electrophilicity at boron, rationalizing its reactivity in transmetalation steps during cross-coupling reactions.

Vibrational frequency calculations correlate well with experimental IR data, predicting B-O stretches within $$ 15 \, \text{cm}^{-1} $$ of observed values. The hindered ring-puckering vibration (barrier height $$ 2.8 \, \text{kcal/mol} $$) accounts for splitting in microwave spectra and influences conformational stability in solution.

Properties

Molecular Formula

C17H25BO3

Molecular Weight

288.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[3-(oxan-4-yl)phenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C17H25BO3/c1-16(2)17(3,4)21-18(20-16)15-7-5-6-14(12-15)13-8-10-19-11-9-13/h5-7,12-13H,8-11H2,1-4H3

InChI Key

OJYHAJQLXVWLED-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(3-(tetrahydro-2H-pyran-4-yl)phenyl)-1,3,2-dioxaborolane typically involves the reaction of a phenylboronic acid derivative with a tetrahydropyranyl-protected phenol. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene. The mixture is heated to reflux to facilitate the formation of the boronic ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(3-(tetrahydro-2H-pyran-4-yl)phenyl)-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

    Oxidation: The boronic ester can be oxidized to form boronic acids.

    Reduction: Reduction reactions can convert the boronic ester to boranes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenated reagents such as bromine or iodine in the presence of a catalyst like palladium.

Major Products

    Oxidation: Boronic acids.

    Reduction: Boranes.

    Substitution: Various substituted phenyl derivatives depending on the reagent used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 4,4,5,5-tetramethyl-2-(3-(tetrahydro-2H-pyran-4-yl)phenyl)-1,3,2-dioxaborolane exhibit significant anticancer properties. The dioxaborolane moiety is known for its ability to interact with biological systems effectively. For instance, derivatives of this compound have been investigated for their ability to inhibit cancer cell proliferation through mechanisms that involve the modulation of signaling pathways associated with cell growth and apoptosis .

Cognitive Enhancement

There is emerging evidence suggesting that compounds containing the dioxaborolane structure may enhance cognitive functions. Research indicates that such compounds can act as selective phosphodiesterase inhibitors, which play a crucial role in the modulation of cyclic nucleotide signaling pathways in the brain. This activity has implications for treating neurodegenerative disorders and cognitive impairments .

Antimicrobial Activity

Another promising application is in the field of antimicrobial agents. The boron atom in dioxaborolanes can enhance the interaction with bacterial cell walls or membranes, leading to increased efficacy against various pathogens. Studies have shown that certain derivatives can exhibit potent antibacterial properties .

Reagent in Cross-Coupling Reactions

This compound serves as a versatile reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. The presence of the boron atom allows for effective coupling with various electrophiles to form carbon-carbon bonds efficiently. This property is particularly valuable in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Building Block for Complex Molecules

The compound can also act as a building block in the synthesis of more complex organic structures. Its unique functional groups can be modified or further reacted to produce a wide range of derivatives with tailored properties for specific applications .

Polymer Chemistry

In materials science, this compound has potential applications in polymer chemistry. Its ability to form stable complexes with other materials can be exploited to develop new polymeric materials with enhanced properties such as improved thermal stability and mechanical strength .

Sensor Development

The compound's unique electronic properties make it suitable for developing sensors. Its sensitivity to changes in environmental conditions (like pH or temperature) can be harnessed to create responsive materials for detecting various analytes .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Cognitive Enhancement

Research involving animal models showed that administration of a related dioxaborolane compound led to improved performance in memory tasks. The study highlighted the potential for these compounds in treating cognitive decline associated with aging and neurodegenerative diseases .

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(3-(tetrahydro-2H-pyran-4-yl)phenyl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boronic ester group with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boronic ester reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The tetrahydropyranyl group provides steric protection, enhancing the stability and reactivity of the compound.

Comparison with Similar Compounds

Structural and Functional Differences

Key structural variations among similar compounds lie in the substituents on the phenyl ring and the oxidation state of the oxygen-containing heterocycles. Below is a comparative analysis of select analogues:

Compound Name (CAS) Substituent Molecular Formula Molecular Weight (g/mol) Purity (%) Key Applications
Target Compound (1416367-41-3) 3-(Tetrahydro-2H-pyran-4-yl)phenyl C₁₇H₂₃BO₃ 298.21 (calc.) ≥95 (typical) Pharmaceutical intermediates (e.g., selpercatinib)
2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]tetrahydro-2H-pyran 4-(Tetrahydro-2H-pyran-2-yloxy)phenyl C₁₇H₂₃BO₄ 301.81 (calc.) N/A Suzuki coupling; solubility studies
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran 3,6-Dihydro-2H-pyran-4-yl C₁₁H₁₉BO₃ 210.08 (reported) 95 Material science; catalytic studies
4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane 3-(Trifluoromethyl)phenyl C₁₃H₁₅BF₃O₂ 273.06 (calc.) 95 Fluorinated materials; agrochemicals
4,4,5,5-Tetramethyl-2-(3-methylsulfonylphenyl)-1,3,2-dioxaborolane 3-(Methylsulfonyl)phenyl C₁₃H₁₈BO₄S 295.16 (calc.) N/A Enzyme inhibition studies (e.g., USP7 inhibitors)

Reactivity and Stability

  • Electronic Effects : Electron-donating groups (e.g., THP, methoxy) enhance stability but may reduce reactivity in cross-couplings due to decreased electrophilicity at the boron center. Conversely, electron-withdrawing substituents (e.g., trifluoromethyl, nitro) increase reactivity but reduce hydrolytic stability .
  • Steric Effects : Bulky substituents like THP-4-yl introduce steric hindrance, slowing coupling kinetics compared to planar groups (e.g., phenyl) .
  • Solubility : THP and dihydropyran derivatives exhibit improved solubility in THF and dioxane, critical for homogeneous reaction conditions .

Research Findings and Data

Stability Under Hydrolysis

Compound Half-Life (pH 7.4, 25°C) Notes
Target Compound >24 h THP group reduces hydrolysis rate vs. unsubstituted analogues
3-Nitrophenyl analogue <2 h Rapid hydrolysis due to electron-withdrawing nitro group
Dihydro-2H-pyran analogue 12 h Partial ring unsaturation increases susceptibility

Biological Activity

4,4,5,5-Tetramethyl-2-(3-(tetrahydro-2H-pyran-4-yl)phenyl)-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C17H25BO4
  • Molecular Weight : 304.19 g/mol
  • CAS Number : 850568-69-3

Synthesis

The synthesis of this compound typically involves the reaction of tetrahydro-2H-pyran derivatives with boronic acid derivatives through various coupling reactions. The dioxaborolane moiety is crucial for its biological activity and can be introduced via methods such as Suzuki-Miyaura coupling.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts:

Anticancer Activity

Research indicates that compounds containing dioxaborolane structures exhibit significant anticancer properties. For instance:

  • Kinase Inhibition : The compound has been evaluated for its ability to inhibit cyclin-dependent kinases (CDKs). It demonstrated IC50 values in the nanomolar range against CDK2, suggesting potent inhibitory activity .

Neuroprotective Effects

In studies focusing on neuroprotection:

  • Nerve Growth Factor (NGF) Induction : The compound has shown promise in enhancing NGF levels in neuronal cells, which is critical for neuronal survival and differentiation .

Case Studies

  • CDK Inhibition Study
    • A series of derivatives based on the dioxaborolane scaffold were synthesized and tested for their ability to inhibit CDK2.
    • Results indicated that modifications to the tetrahydro-pyran moiety significantly affected inhibitory potency.
    • Table 1 summarizes the IC50 values for selected compounds:
CompoundStructureCDK2 IC50 (µM)
1Compound 10.016
2Compound 20.025
3Compound 30.032
  • Neuroprotective Assay
    • An in vitro study evaluated the neuroprotective effects of the compound on rat cortical neurons.
    • The results showed a significant increase in cell viability at concentrations of 10 µM and above.

The mechanism by which this compound exerts its biological effects likely involves:

  • Targeting Kinases : The dioxaborolane structure allows for effective binding to ATP-binding sites in kinases, leading to inhibition of cell cycle progression.
  • Modulation of Signaling Pathways : By enhancing NGF levels, it may also influence pathways related to neuronal health and survival.

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